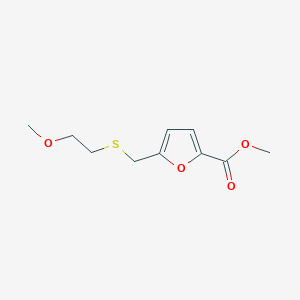

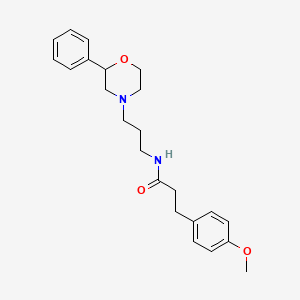

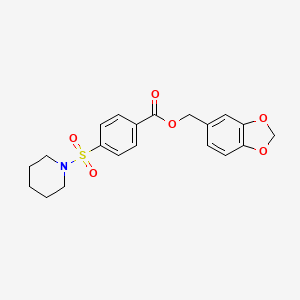

Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate” is a chemical compound with the molecular formula C10H14O4S . It has a molecular weight of 230.28 . The compound is a liquid at room temperature .

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound should be stored at 4 degrees Celsius .Scientific Research Applications

Enzymatic Synthesis of Biobased Polyesters

Biobased furan polyesters, synthesized using 2,5-bis(hydroxymethyl)furan and various diacid ethyl esters through enzymatic polymerization, offer an eco-friendly alternative to traditional petrochemical-based polyesters. These novel polyesters, characterized by their molecular weights and physical properties, demonstrate the potential of furan-based compounds in developing sustainable materials (Jiang et al., 2014).

Catalytic Thermolysis

The catalytic thermolysis of 2,5-dichlorothiophenium bis-methoxycarbonylmethylide, leading to the formation of methyl 5-chloro-2-methoxythieno[3,2-b]furan-3-carboxylate, illustrates the chemical reactivity and potential applications of furan derivatives in synthesizing complex organic molecules (Gillespie et al., 1979).

Renewable PET Production

Investigations into the Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans have identified methyl 5-(methoxymethyl)-furan-2-carboxylate as a key intermediate in the synthesis of biobased terephthalic acid precursors, crucial for renewable PET production. This study highlights the role of furan derivatives in creating sustainable polymers (Pacheco et al., 2015).

Biological Activity Studies

Research on methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives has revealed significant biological activities, including cytotoxic effects against cancer cell lines and antibacterial properties. This demonstrates the potential of furan derivatives in medical and pharmaceutical applications (Phutdhawong et al., 2019).

Catalytic Reduction with Hydrogen

The catalytic reduction of biomass-derived furanic compounds like furfural and 5-hydroxymethylfurfural (HMF) with hydrogen over heterogeneous catalysts has been extensively studied. This process, leading to the selective production of various alcohols and furans, highlights the versatility of furan derivatives as platform chemicals in the biorefinery sector (Nakagawa et al., 2013).

properties

IUPAC Name |

methyl 5-(2-methoxyethylsulfanylmethyl)furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S/c1-12-5-6-15-7-8-3-4-9(14-8)10(11)13-2/h3-4H,5-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVNOEGQXXIVSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSCC1=CC=C(O1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

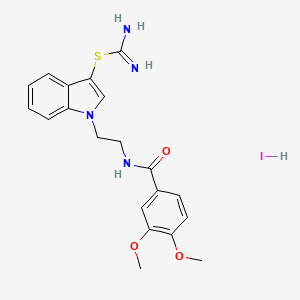

![6-[(5-acetyl-2-methoxybenzyl)thio]-N-(2-furylmethyl)benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2719400.png)

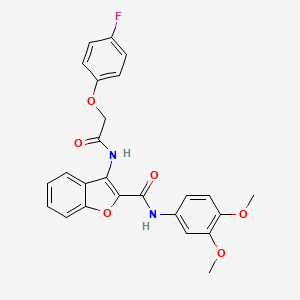

![(4-butoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719410.png)

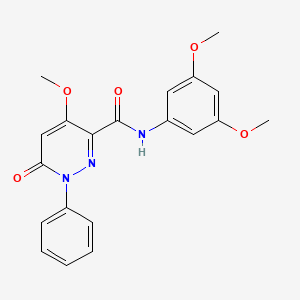

![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2719412.png)